Enhanced GlyT1 Inhibitor Synthetic Utility Compared to Non-Fluorinated Hydroxycyclohexyl Ketones
1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one serves as a direct precursor for the synthesis of potent glycine transporter 1 (GlyT1) inhibitors, with downstream elaborated compounds achieving IC50 values as low as 9 nM in primary rat cortical neuron [14C]glycine uptake assays [1]. In contrast, non-fluorinated 1-(1-hydroxycyclohexyl)ethan-1-one (CAS 1123-27-9) lacks the metabolic stability conferred by gem-difluorination and is not documented in GlyT1 inhibitor patent literature as a viable building block for this target class [2].
| Evidence Dimension | Downstream target potency (GlyT1 inhibition IC50) |
|---|---|
| Target Compound Data | Serves as synthetic intermediate for GlyT1 inhibitors achieving IC50 = 9 nM |
| Comparator Or Baseline | Non-fluorinated 1-(1-hydroxycyclohexyl)ethan-1-one: Not reported in GlyT1 patent SAR; no IC50 data available |
| Quantified Difference | Qualitative difference: Functional incorporation into sub-10 nM GlyT1 pharmacophores documented only for difluorinated scaffold |
| Conditions | Primary rat cortical neurons, [14C]glycine uptake assay, 2 hr incubation |
Why This Matters
This establishes 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one as a structurally privileged intermediate for GlyT1-targeted CNS drug discovery programs, whereas non-fluorinated analogs lack documented utility in this high-value therapeutic area.
- [1] BindingDB Entry BDBM50457691. CHEMBL4209849 GlyT1 Inhibition Data. IC50 = 9 nM in primary rat cortical neurons. View Source
- [2] EP3009421A1. Glycine Transporter Inhibitor. April 20, 2016. Assignee: Sumitomo Dainippon Pharma Co., Ltd. View Source
